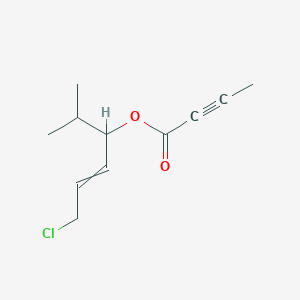
6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate is an organic compound with the molecular formula C11H15ClO2. This compound is characterized by the presence of a chloro group, a methyl group, and a but-2-ynoate ester functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate typically involves the reaction of 6-chloro-2-methylhex-4-en-3-ol with but-2-ynoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-methylhex-2-ene: Similar structure but lacks the but-2-ynoate ester group.
2-Methylhex-4-en-3-yl but-2-ynoate: Similar structure but lacks the chloro group.
Propriétés
Numéro CAS |
148680-95-9 |
|---|---|
Formule moléculaire |
C11H15ClO2 |
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
(6-chloro-2-methylhex-4-en-3-yl) but-2-ynoate |
InChI |
InChI=1S/C11H15ClO2/c1-4-6-11(13)14-10(9(2)3)7-5-8-12/h5,7,9-10H,8H2,1-3H3 |
Clé InChI |
MMJCSUNYNRJMGT-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(=O)OC(C=CCCl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


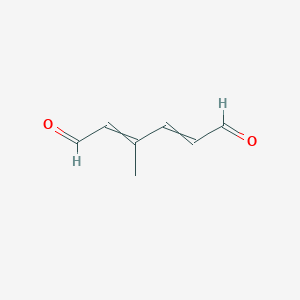
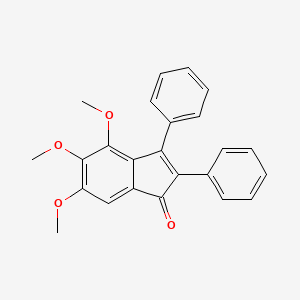
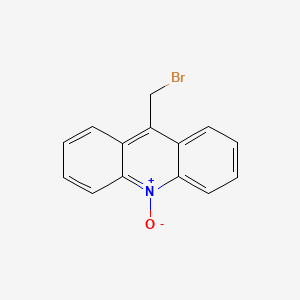

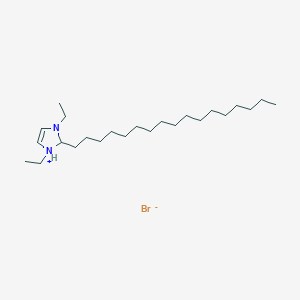
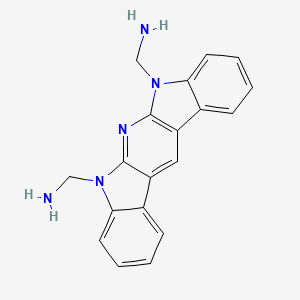
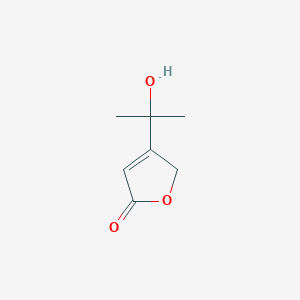
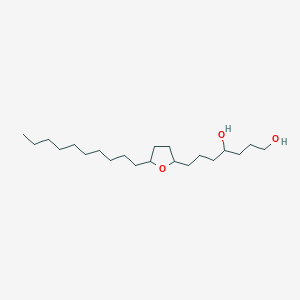
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)

![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)
![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)
